molecular formula C22H23NO3S2 B4962636 (5Z)-5-[[4-[2-(2,5-dimethylphenoxy)ethoxy]phenyl]methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one

(5Z)-5-[[4-[2-(2,5-dimethylphenoxy)ethoxy]phenyl]methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one

Cat. No.: B4962636
M. Wt: 413.6 g/mol
InChI Key: NFCUCOBKCMQPLY-ZHZULCJRSA-N
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Description

The compound “(5Z)-5-[[4-[2-(2,5-dimethylphenoxy)ethoxy]phenyl]methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one” is a synthetic organic molecule that belongs to the thiazolidinone class. Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This compound, with its unique structure, holds potential for various scientific and industrial applications.

Properties

IUPAC Name

(5Z)-5-[[4-[2-(2,5-dimethylphenoxy)ethoxy]phenyl]methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO3S2/c1-4-23-21(24)20(28-22(23)27)14-17-7-9-18(10-8-17)25-11-12-26-19-13-15(2)5-6-16(19)3/h5-10,13-14H,4,11-12H2,1-3H3/b20-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFCUCOBKCMQPLY-ZHZULCJRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C(=CC2=CC=C(C=C2)OCCOC3=C(C=CC(=C3)C)C)SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C(=O)/C(=C/C2=CC=C(C=C2)OCCOC3=C(C=CC(=C3)C)C)/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “(5Z)-5-[[4-[2-(2,5-dimethylphenoxy)ethoxy]phenyl]methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one” typically involves the following steps:

    Formation of the Thiazolidinone Ring: This can be achieved by reacting a suitable thioamide with an α-haloketone under basic conditions.

    Introduction of the Phenyl Group: The phenyl group can be introduced through a nucleophilic substitution reaction using a phenyl halide.

    Attachment of the Dimethylphenoxyethoxy Group: This step involves the reaction of the intermediate with 2-(2,5-dimethylphenoxy)ethanol under acidic or basic conditions.

    Formation of the Methylidene Group: The final step involves the condensation of the intermediate with an aldehyde to form the methylidene group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the thiazolidinone ring or the phenyl groups, potentially leading to the formation of dihydro derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl rings or the thiazolidinone ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents such as halides, alkylating agents, or nucleophiles can be used under appropriate conditions (e.g., acidic, basic, or neutral).

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation could lead to sulfoxides or sulfones, while reduction could yield dihydro derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.

Biology

Biologically, thiazolidinones are known for their antimicrobial and anti-inflammatory properties. This compound could be investigated for similar activities, potentially leading to the development of new pharmaceuticals.

Medicine

In medicine, the compound could be explored for its potential anticancer properties. Thiazolidinones have been shown to inhibit the growth of cancer cells, and this compound could be a candidate for further research.

Industry

Industrially, the compound could be used in the development of new materials or as a catalyst in chemical reactions. Its unique structure and reactivity make it a valuable compound for various applications.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological activity. For example, if it exhibits antimicrobial properties, it could act by disrupting bacterial cell membranes or inhibiting essential enzymes. If it has anticancer properties, it could induce apoptosis or inhibit cell proliferation through specific molecular pathways.

Comparison with Similar Compounds

Similar Compounds

    (5Z)-5-[[4-[2-(2,5-dimethylphenoxy)ethoxy]phenyl]methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one: is similar to other thiazolidinones, such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the presence of the dimethylphenoxyethoxy group. This structural feature could impart unique biological activities and reactivity compared to other thiazolidinones.

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